molecular formula C21H20Cl2N2O4S2 B2474511 2-(2,4-dichlorophenoxy)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide CAS No. 955820-77-6

2-(2,4-dichlorophenoxy)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide

Cat. No. B2474511
CAS RN: 955820-77-6
M. Wt: 499.42
InChI Key: ODNKSUFNUWOWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20Cl2N2O4S2 and its molecular weight is 499.42. The purity is usually 95%.
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Scientific Research Applications

Protecting Group in Synthesis

  • The 3,4-dimethoxybenzyl group, related to the compound of interest, has been used as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives. This group can be smoothly eliminated, making it useful in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Spectroscopic and Quantum Mechanical Studies

  • Analogous compounds have been studied for their vibrational spectra and electronic properties. These studies are essential for understanding the chemical behavior and potential applications of such compounds in areas like photovoltaics and non-linear optics (Mary et al., 2020).

Antimicrobial and Antitumor Activity

  • Compounds similar to the one have been synthesized and evaluated for their antimicrobial and antitumor activities. Such studies are crucial in the development of new therapeutic agents (Patel, Mistry, & Desai, 2009), (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency Modeling

  • Studies on similar benzothiazolinone acetamide analogs have involved photochemical and thermochemical modeling, analyzing their potential as photosensitizers in dye-sensitized solar cells. This demonstrates the compound's relevance in renewable energy research (Mary et al., 2020).

Docking Studies for Biological Activity

  • Docking studies of related compounds on enzymes like cyclo-oxygenase provide insights into their potential biological activity and therapeutic applications (Kumar, Kumar, & Mishra, 2019).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S2/c1-27-16-5-13(6-17(8-16)28-2)10-30-11-15-12-31-21(24-15)25-20(26)9-29-19-4-3-14(22)7-18(19)23/h3-8,12H,9-11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNKSUFNUWOWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide

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